molecular formula C18H20O2 B1327462 2',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone CAS No. 898769-99-8

2',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327462
CAS No.: 898769-99-8
M. Wt: 268.3 g/mol
InChI Key: OJFNHCZWBGOLBX-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2. It is characterized by the presence of two methyl groups and a methoxyphenyl group attached to a propiophenone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto an aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods

On an industrial scale, the production of 2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or analgesic effects.

    Industry: It can be used in the production of specialty chemicals, dyes, and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism by which 2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone
  • 2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone
  • 3,4-Dimethylphenol

Uniqueness

2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone is unique due to the specific positioning of its methyl and methoxy groups, which can influence its reactivity and interactions compared to similar compounds. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-8-10-16(14(2)12-13)17(19)11-9-15-6-4-5-7-18(15)20-3/h4-8,10,12H,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFNHCZWBGOLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644179
Record name 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-99-8
Record name 1-Propanone, 1-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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